molecular formula C17H12BrN3O2 B6347751 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-bromophenyl)pyrimidin-2-amine CAS No. 1354927-36-8

4-(2H-1,3-Benzodioxol-5-yl)-6-(3-bromophenyl)pyrimidin-2-amine

Cat. No. B6347751
CAS RN: 1354927-36-8
M. Wt: 370.2 g/mol
InChI Key: RBJKPXYKYMAGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2H-1,3-Benzodioxol-5-yl)-6-(3-bromophenyl)pyrimidin-2-amine, also referred to as BPA, is a heterocyclic compound belonging to the pyrimidine family. It has been studied extensively for its wide range of applications in the field of scientific research. BPA is a versatile compound with a range of potential uses, from drug synthesis to biological applications.

Scientific Research Applications

BPA has a wide range of applications in scientific research. It has been used in the synthesis of various drugs, such as anti-cancer agents and anti-inflammatory agents. It has also been used as a reagent in organic synthesis, as a photoresist in chemical vapor deposition, and as a catalyst in the synthesis of polymers. BPA has also been used in the study of enzyme kinetics, and in the study of the structure and function of proteins.

Mechanism of Action

The exact mechanism of action of BPA is not yet fully understood. However, it is known to interact with certain proteins and enzymes, and to modulate the activity of these proteins and enzymes. BPA has been shown to interact with a variety of enzymes, including cyclooxygenase, lipoxygenase, and cyclic nucleotide phosphodiesterase, as well as with certain receptor proteins, such as the androgen receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of BPA are not yet fully understood. However, it has been shown to have an effect on certain hormones, such as testosterone and estradiol, and to affect the activity of certain enzymes. BPA has also been shown to have an effect on gene expression and cell signaling pathways, and to affect the development and function of the nervous system.

Advantages and Limitations for Lab Experiments

BPA has several advantages for use in laboratory experiments. It is relatively inexpensive, and is easily synthesized in a laboratory setting. BPA is also relatively stable and non-toxic, making it safe to handle in the laboratory. However, BPA can be difficult to purify, and can be difficult to store for extended periods of time.

Future Directions

There are a number of potential future directions for research on BPA. These include further study of its biochemical and physiological effects, and further investigation of its mechanism of action. Additionally, further research on the synthesis of BPA and its potential applications in drug synthesis, organic synthesis, and chemical vapor deposition could be beneficial. Finally, further research into the potential toxicity of BPA, and its potential effect on human health, could be of great value.

Synthesis Methods

BPA can be synthesized by the reaction of 2H-1,3-benzodioxol-5-yl bromide with 3-bromophenylpyrimidin-2-amine in the presence of a base, such as sodium hydroxide. The reaction is carried out in an organic solvent, such as dichloromethane, and is typically heated to a temperature of around 80°C. The reaction is typically complete within 24 hours.

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-(3-bromophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O2/c18-12-3-1-2-10(6-12)13-8-14(21-17(19)20-13)11-4-5-15-16(7-11)23-9-22-15/h1-8H,9H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJKPXYKYMAGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NC(=C3)C4=CC(=CC=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2H-1,3-Benzodioxol-5-yl)-6-(3-bromophenyl)pyrimidin-2-amine

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